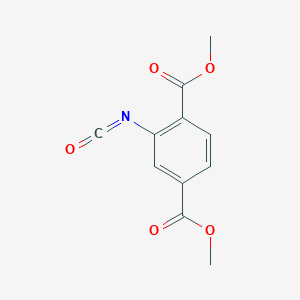

Dimethyl 2-isocyanatoterephthalate

Description

Structure

3D Structure

Properties

IUPAC Name |

dimethyl 2-isocyanatobenzene-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO5/c1-16-10(14)7-3-4-8(11(15)17-2)9(5-7)12-6-13/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLBOVVSWDHUHJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)C(=O)OC)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Transformational Chemistry of Dimethyl 2 Isocyanatoterephthalate

Isocyanate Group Reactivity in Polymerization and Functionalization

The isocyanate (–N=C=O) group is a highly electrophilic moiety, making it exceptionally reactive toward a wide range of nucleophiles. This reactivity is the cornerstone of polyurethane chemistry.

Investigations into Urethane (B1682113) and Urea (B33335) Linkage Formation Kinetics

The reaction of the isocyanate group with alcohols produces urethane linkages, while the reaction with amines yields urea linkages. These reactions are fundamental to the formation of polyurethanes and polyureas, respectively. Kinetic studies on similar aromatic isocyanates show that the reaction rates are significantly influenced by several factors:

Nucleophile Strength: Amines are generally more nucleophilic than alcohols, leading to faster urea formation compared to urethane formation.

Steric Hindrance: The substituents adjacent to the isocyanate group and on the nucleophile can sterically hinder the reaction, thereby decreasing the rate.

Solvent and Temperature: The polarity of the solvent and the reaction temperature can affect reaction kinetics, with higher temperatures generally increasing the rate.

Catalysis: The presence of catalysts can dramatically accelerate the rate of both urethane and urea formation.

While kinetic data for Dimethyl 2-isocyanatoterephthalate is not available, studies on other isocyanates like Methylene (B1212753) Diphenyl Diisocyanate (MDI) have shown that the curing process often exhibits autocatalytic behavior, where the newly formed urethane or urea groups can themselves catalyze the reaction. The activation energy for such reactions, like MDI-based polyurethane elastomer curing, has been reported to be around 46.34 kJ·mol⁻¹.

Cycloaddition Reactions and Heterocyclic Compound Synthesis

Isocyanates are known to participate in various cycloaddition reactions. For instance, they can undergo [2+2] cycloaddition with electron-rich alkenes or dimerize to form uretidiones. More commonly, they can trimerize to form highly stable six-membered isocyanurate rings, a reaction often used to introduce cross-links in polymer networks. They can also undergo [3+2] cycloaddition reactions with 1,3-dipoles like azides or nitrile oxides to generate five-membered heterocyclic systems. Specific studies on which of these pathways are favored for this compound and the resulting heterocyclic products have not been identified.

Oligomerization and Polymerization Mechanisms

As a monofunctional isocyanate, this compound would act as a chain-terminating or functionalizing agent in polymerization reactions with polyols or polyamines. If reacted with a diol, it would form a simple urethane adduct. However, its true utility likely lies in its bifunctional ester groups, allowing it to be incorporated into a polyester (B1180765) backbone first, with the isocyanate group being reserved for subsequent functionalization or cross-linking reactions. The polymerization mechanism would typically follow a step-growth polycondensation or polyaddition pathway, depending on the co-monomers used.

Methyl Ester Group Reactivity and Transesterification Pathways

The two methyl ester groups (–COOCH₃) on the aromatic ring are susceptible to nucleophilic acyl substitution. The most prominent reaction is transesterification, where the methyl group is exchanged with a different alkyl group from an alcohol, typically in the presence of an acid or base catalyst.

This reactivity allows this compound to be used as a monomer in polyester synthesis. By reacting it with diols or polyols at elevated temperatures, the methyl esters can undergo transesterification to form a polyester chain, releasing methanol (B129727) as a byproduct. The isocyanate group can either be protected during this process or utilized in a subsequent step. Catalysts for such transesterification reactions commonly include metal acetates, organotin compounds, or task-specific ionic liquids. Research on the transesterification of isosorbide (B1672297) with dimethyl carbonate highlights the use of ionic liquids as efficient catalysts that can be tuned for high selectivity.

Aromatic Ring Functionalization and Derivatization Strategies

The benzene (B151609) ring in this compound is substituted with three electron-withdrawing groups (one isocyanate, two methoxycarbonyls). This deactivates the ring towards electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions), making such reactions challenging and requiring harsh conditions. Conversely, the electron-deficient nature of the ring makes it more susceptible to nucleophilic aromatic substitution, although this would require a suitable leaving group on the ring, which is absent in the parent molecule. Derivatization would more likely be achieved by modifying the existing functional groups rather than the aromatic ring itself.

Catalysis in this compound Reactions

The reactions involving this compound would heavily rely on catalysis to control reaction rates and selectivity.

Isocyanate Reactions: The formation of urethanes is famously catalyzed by a wide array of compounds. Tertiary amines and organometallic compounds, particularly those of tin like dibutyltin (B87310) dilaurate (DBTDL), are highly effective. The proposed mechanism for tin catalysis often involves the formation of a complex between the catalyst, the alcohol, and the isocyanate, which facilitates the nucleophilic attack.

Ester Reactions: Transesterification is typically catalyzed by acids (like sulfuric acid or p-toluenesulfonic acid), bases (like sodium methoxide), or metal-based catalysts (like zinc acetate (B1210297) or titanium alkoxides).

The choice of catalyst would be critical in reactions involving this molecule to ensure selectivity. For instance, when reacting with a hydroxy-functional amine, a catalyst could be chosen to favor either the urethane or urea formation, although the higher reactivity of the amine group usually dominates.

Mechanistic Studies of Catalyst-Mediated Transformations

While specific mechanistic studies exclusively focused on this compound are not extensively documented in publicly available literature, the reaction mechanisms can be inferred from the well-established chemistry of aromatic isocyanates and the influence of catalysts on their transformations. The primary reactions of the isocyanate group involve nucleophilic attack, leading to the formation of urethanes, ureas, and other derivatives. Catalysts play a crucial role in activating the isocyanate group or the nucleophile, thereby accelerating the reaction.

Lewis Acid Catalysis:

Lewis acids are a prominent class of catalysts for isocyanate reactions. tandfonline.comwikipedia.org Their mechanism of action typically involves the coordination of the Lewis acidic metal center to the oxygen or nitrogen atom of the isocyanate group. This coordination increases the electrophilicity of the isocyanate carbon, making it more susceptible to nucleophilic attack. wernerblank.com For the reaction with an alcohol to form a urethane, the proposed mechanism involves the formation of a complex between the Lewis acid and the isocyanate, followed by the attack of the alcohol. wernerblank.com

A general representation of this mechanism is as follows:

Activation of Isocyanate: The Lewis acid (LA) coordinates to the carbonyl oxygen of the isocyanate group of this compound.

Nucleophilic Attack: The alcohol (R'OH) attacks the activated isocyanate carbon.

Product Formation: A proton transfer and release of the catalyst yield the urethane product.

Common Lewis acid catalysts for such transformations include organotin compounds (e.g., dibutyltin dilaurate), although significant research is directed towards finding less toxic alternatives like zirconium and bismuth compounds. wernerblank.comtandfonline.com

Base Catalysis:

Base-catalyzed reactions of isocyanates follow different mechanistic pathways depending on the nature of the base and the nucleophile. rsc.org

Anionic Mechanism: Strong bases can deprotonate the nucleophile (e.g., an alcohol) to form a more potent nucleophile (an alkoxide), which then rapidly attacks the isocyanate. rsc.org

Concerted Mechanism: For nucleophiles of moderate acidity, a concerted mechanism may operate where the base facilitates proton transfer from the nucleophile as it attacks the isocyanate. rsc.org

Nucleophilic Catalysis: Tertiary amines can also act as nucleophilic catalysts by directly attacking the isocyanate to form a reactive intermediate, which is then attacked by the alcohol.

Cyclotrimerization to Isocyanurates:

In the absence of a suitable nucleophile, or with specific catalysts, isocyanates can undergo cyclotrimerization to form highly stable, six-membered isocyanurate rings. This reaction is of significant industrial importance for producing polyisocyanurate (PIR) foams with enhanced thermal stability. nih.gov The catalytic mechanism for the cyclotrimerization of aromatic isocyanates using catalysts like potassium acetate has been studied in detail. It is proposed that the acetate anion acts as a precatalyst, reacting with the isocyanate to form a deprotonated amide species which is the true active catalyst for the nucleophilic anionic trimerization. nih.govacs.org

Design and Evaluation of Novel Catalytic Systems

The design of new catalysts for isocyanate transformations is driven by the need for higher efficiency, selectivity, and sustainability. A key focus is the development of non-tin catalysts to replace toxic organotin compounds. wernerblank.com

Organocatalysts:

Organocatalysis has emerged as a powerful tool in polymer synthesis, offering metal-free alternatives for polyurethane production. acs.orgacs.org Both organic acids and bases have been shown to be effective. nih.gov

Acidic Organocatalysts: Strong Brønsted acids can activate the isocyanate group, similar to Lewis acids. nih.gov

Basic Organocatalysts: Guanidines and amidines have been investigated as basic organocatalysts. tandfonline.com Their catalytic activity is influenced by their basicity and steric factors.

The evaluation of these novel catalysts involves detailed kinetic studies to determine reaction rates and catalyst efficiency. The selectivity of the catalyst towards the desired reaction (e.g., urethane formation) over side reactions (e.g., reaction with water or cyclotrimerization) is a critical performance metric. researchgate.net

Catalyst Evaluation Parameters:

| Parameter | Description | Relevance to this compound |

| Catalytic Activity | The rate at which the catalyst promotes the reaction. | Determines the reaction time and temperature required for the transformation of the isocyanate group. |

| Selectivity | The preference of the catalyst for a specific reaction pathway. | Crucial for obtaining high yields of the desired product (e.g., urethane vs. urea or isocyanurate). |

| Turnover Number (TON) | The number of substrate molecules converted per catalyst molecule. | A measure of catalyst efficiency and longevity. |

| Turnover Frequency (TOF) | The turnover number per unit time. | A measure of the intrinsic activity of the catalyst. |

| Toxicity | The harmfulness of the catalyst to health and the environment. | A key driver for the development of new, benign catalytic systems. |

Novel Metal-Based Catalysts:

Research into alternative metal-based catalysts has identified promising candidates. Zirconium complexes, for instance, have been shown to be highly selective for the isocyanate-hydroxyl reaction over the isocyanate-water reaction. wernerblank.com The proposed mechanism for zirconium catalysts involves an "insertion mechanism" where the hydroxyl group is activated. wernerblank.com Bismuth and zinc catalysts are also gaining popularity due to their low toxicity and strong selectivity towards urethane formation.

The design of these novel systems often involves tuning the ligand environment around the metal center to optimize catalytic activity and selectivity. For a multifunctional molecule like this compound, the catalyst must be carefully chosen to avoid unwanted reactions with the ester groups.

Applications of Dimethyl 2 Isocyanatoterephthalate in Advanced Materials Science

Monomer for the Development of Novel Polymer Architectures

The presence of a single isocyanate group makes Dimethyl 2-isocyanatoterephthalate a functional monomer that can be incorporated into various polymer backbones, introducing pendant ester groups that can be further modified.

Synthesis and Characterization of this compound-based Polyurethanes and Polyureas

The isocyanate group (-NCO) is the cornerstone of polyurethane and polyurea chemistry, reacting readily with hydroxyl (-OH) and amine (-NH2) groups, respectively. In principle, this compound could be reacted with diols or polyols to form polyurethanes, or with diamines to form polyureas.

The synthesis would likely proceed via a step-growth polymerization. For instance, in polyurethane synthesis, the isocyanate group would react with the hydroxyl groups of a diol, creating urethane (B1682113) linkages. The resulting polymer would have pendant dimethyl terephthalate (B1205515) moieties. The characterization of such polymers would involve techniques like Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the formation of urethane bonds (disappearance of the NCO peak around 2270 cm⁻¹) and the presence of ester groups. Nuclear Magnetic Resonance (NMR) spectroscopy would be essential for detailed structural elucidation. Thermal properties, such as glass transition temperature (Tg) and thermal stability, would be determined using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

However, a thorough search of scientific databases reveals a lack of specific studies detailing the synthesis and characterization of polyurethanes or polyureas derived directly from this compound. Research in this area predominantly focuses on common diisocyanates like MDI, TDI, and HDI. mdpi.commdpi.comresearchgate.net

Incorporation into Block Copolymers and Supramolecular Polymers

Block copolymers, consisting of two or more different polymer chains linked together, could potentially be synthesized using this monomer. For example, a polymer chain could be end-capped with a hydroxyl or amine group and then reacted with this compound to attach the terephthalate unit. This functionalized polymer could then act as a macroinitiator for the polymerization of another monomer, or be coupled with another polymer chain.

In the realm of supramolecular chemistry, the ester groups of the monomer could participate in non-covalent interactions, such as hydrogen bonding or π-π stacking, to form organized, dynamic polymer structures. The specific architecture would depend on the complementary monomers used. Despite these possibilities, there is no specific literature found that describes the incorporation of this compound into block or supramolecular polymers.

Development of Two-Dimensional Polymers and Networks

The concept of two-dimensional (2D) polymers, which are single-layered, covalently bonded networks, is a burgeoning area of research. Monomers with specific, planar geometries and reactive groups are required for their synthesis. While the planar benzene (B151609) ring of this compound is a suitable feature, its single isocyanate group does not lend itself directly to forming a 2D network through traditional polymerization methods, which typically require monomers with at least three reactive sites in a single plane. No research has been identified that utilizes this specific monomer for the development of 2D polymers.

Precursor for Functional Organic and Hybrid Materials

The reactivity of the isocyanate group and the potential for post-polymerization modification of the ester groups make this compound a candidate as a precursor for functional materials.

Role as a Cross-linking Agent for Polymeric Networks

Cross-linking agents are crucial for creating robust, three-dimensional polymer networks with enhanced mechanical and thermal properties. Typically, a cross-linking agent must have at least two reactive functional groups to link different polymer chains. Since this compound possesses only one isocyanate group, it cannot act as a cross-linker on its own in the traditional sense. It would need to be modified to introduce additional reactive sites. For instance, the ester groups could potentially be converted to other functionalities capable of cross-linking reactions. However, there is no evidence in the literature of its use in this capacity. Studies on cross-linking often involve different types of compounds, such as those with multiple imidoester groups. nih.govnih.gov

Surface Modification and Grafting Applications for Material Functionalization

The isocyanate group is highly effective for surface modification due to its ability to react with hydroxyl or amine groups commonly found on the surfaces of materials like silica, cellulose, and other polymers. By reacting this compound with such a surface, the dimethyl terephthalate moiety would be grafted onto it. This could be used to alter the surface properties, for example, by increasing its hydrophobicity or providing sites for further chemical reactions via the ester groups.

This "grafting to" approach is a common strategy in materials science. The ester groups on the now-functionalized surface could then be hydrolyzed to carboxylic acids, creating a negatively charged surface, or reacted with other molecules to attach specific functionalities. While this is a plausible application, and surface modification with other isocyanates is well-documented, specific examples using this compound are not found in the reviewed literature.

Contributions to the Development of Specialty Chemicals and Intermediates

This compound serves as a pivotal molecule in the synthesis of specialty chemicals and as a functionalized intermediate for the development of advanced materials. Its unique trifunctional structure, combining a reactive isocyanate group with two methyl ester functionalities on a rigid benzene ring, makes it a valuable building block for creating complex polymers and fine chemicals with tailored properties.

The primary contribution of this compound lies in its role as a specialized monomer and chemical intermediate. The isocyanate group (-N=C=O) is highly reactive towards nucleophiles such as alcohols, amines, and water, forming the basis for the synthesis of polyurethanes and polyimides. Unlike common diisocyanates such as MDI or TDI which are used for bulk polymer production, the structure of this compound allows for the precise introduction of ester groups and a terephthalate core into a polymer backbone. This can significantly influence the final properties of the material, including solubility, thermal stability, and adhesion.

Research into the synthesis of polyurethanes and polyimides often focuses on how the structure of the isocyanate monomer affects the final polymer's characteristics. mdpi.comukm.my The incorporation of the dimethyl terephthalate moiety via this monomer can lead to polymers with enhanced rigidity and thermal resistance, properties characteristic of the terephthalate structure.

A significant area where compounds like this compound contribute is in the development of alternative, non-phosgene routes for isocyanate production. Traditionally, isocyanates are produced using highly toxic phosgene (B1210022). Modern "green chemistry" initiatives seek to replace this process. One such pathway involves the thermal decomposition of a corresponding dicarbamate. For instance, Dimethyl toluene-2,4-dicarbamate (TDC) is a key intermediate in a non-phosgene route to produce Toluene (B28343) diisocyanate (TDI). researchgate.net this compound is conceptually analogous, where it can be seen as a downstream product or a target molecule in safer synthetic strategies starting from its amine precursor, Dimethyl 2-aminoterephthalate. nih.gov

The function of this compound as a chemical intermediate is further highlighted by its relationship with its precursor. The synthesis of the isocyanate is typically achieved from the corresponding primary amine, Dimethyl 2-aminoterephthalate. This precursor provides the foundational aromatic ester structure upon which the reactive isocyanate group is formed.

Below is a data table of this compound and its direct precursor.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| This compound | C11H9NO5 | 235.19 | Functional Monomer / Intermediate 3wpharm.com |

| Dimethyl 2-aminoterephthalate | C10H11NO4 | 209.20 | Precursor Chemical nih.gov |

The structural features of this compound distinguish it from conventional diisocyanates used in large-scale polymer manufacturing. These differences suggest its application in more specialized, high-performance areas.

The table below compares the structural features of this compound with common industrial diisocyanates.

| Isocyanate | Abbreviation | Key Structural Features | Potential Influence on Polymer Properties |

| This compound | - | Aromatic ring, one isocyanate group, two methyl ester groups. | Introduces ester functionalities, potential for post-polymerization modification, enhances polarity and solubility. |

| 4,4'-Methylene diphenyl diisocyanate | MDI | Two aromatic rings linked by a methylene (B1212753) bridge, two isocyanate groups. | High rigidity, forms strong hydrogen bonds leading to distinct phase separation and high tensile strength in polyurethanes. mdpi.com |

| Tolylene-2,4-diisocyanate | TDI | Single aromatic ring, two isocyanate groups in different positions. | Asymmetric structure, widely used in flexible foams. mdpi.com |

Computational and Theoretical Investigations of Dimethyl 2 Isocyanatoterephthalate Systems

Electronic Structure Calculations and Molecular Orbital Theory for Reactivity Prediction

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. For Dimethyl 2-isocyanatoterephthalate, methods like Density Functional Theory (DFT) can be employed to determine its geometry, electron distribution, and molecular orbitals. nih.govnih.gov The isocyanate (-N=C=O) group is characterized by adjacent double bonds, with the carbon atom being highly electrophilic due to its position between two electronegative atoms (nitrogen and oxygen). nih.gov This inherent electrophilicity is a key determinant of the molecule's reactivity.

Molecular Orbital Theory (MO Theory) provides a framework for predicting how a molecule will interact with other reagents. reddit.com The reactivity of this compound is largely governed by its Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

LUMO: The LUMO is primarily localized on the π* anti-bonding orbital of the isocyanate group's C=O and C=N bonds. Its low energy makes the isocyanate carbon highly susceptible to nucleophilic attack.

HOMO: The HOMO is typically associated with the π-system of the benzene (B151609) ring and the lone pairs on the oxygen atoms of the ester groups.

The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally indicates higher reactivity. Quantum-chemical calculations for similar aromatic isocyanates, such as phenyl isocyanate, have been used to model their reactions, providing a basis for understanding the reactivity of this compound. nih.gov

Table 1: Illustrative Calculated Electronic Properties of Aromatic Isocyanates

| Property | Phenyl Isocyanate (Model System) | Expected Trend for this compound |

| LUMO Energy | Low | Similar or slightly lower due to electron-withdrawing ester groups |

| Mulliken Charge on NCO Carbon | Positive | Significantly positive |

| Dipole Moment | Moderate | Likely higher due to the two ester groups |

Note: This table is illustrative. Actual values for this compound would require specific DFT calculations.

Elucidation of Reaction Pathways and Transition States through Computational Modeling

Computational modeling is a powerful tool for mapping out the intricate details of chemical reactions, including the identification of intermediates and transition states. acs.org For this compound, this is particularly valuable for understanding its polymerization behavior and reactions with nucleophiles.

The reaction between an isocyanate and an alcohol to form a urethane (B1682113) is a cornerstone of polyurethane chemistry. nih.gov Computational studies on model systems, such as the reaction of phenyl isocyanate with methanol (B129727), have shown that the reaction can proceed through different mechanisms depending on the conditions. nih.govresearchgate.net

Uncatalyzed Reaction: In the absence of a catalyst, the reaction typically proceeds through a concerted mechanism involving a four-membered ring transition state. nih.gov The alcohol's oxygen atom attacks the isocyanate carbon, while the hydroxyl proton is transferred to the isocyanate nitrogen. nih.gov The activation barrier for this process is relatively high. nih.gov

Catalyzed Reaction: In the presence of a catalyst (e.g., a tertiary amine), the reaction pathway is altered. The catalyst can form a complex with the alcohol, increasing its nucleophilicity, or with the isocyanate, further activating the electrophilic carbon. researchgate.net This leads to a significant lowering of the activation energy.

Computational methods like IRC (Intrinsic Reaction Coordinate) calculations can trace the reaction path from reactants to products, confirming that a calculated transition state connects the intended species. acs.org The study of cycloaddition reactions involving isocyanates has also benefited from computational modeling, revealing stepwise mechanisms in polar solvents. acs.org

Table 2: Representative Calculated Activation Energies for Isocyanate Reactions

| Reaction | Catalyst | Computational Method | Calculated Activation Energy (kJ/mol) | Reference |

| Phenyl isocyanate + Methanol | None | G3MP2BHandHLYP | 120.18 | nih.gov |

| Methyl isocyanate + Methanol Trimer | None | B3LYP/6-311++G(df,p) | Favorable kinetics noted | nethouse.ru |

| Phenylnitrile oxide to Phenyl isocyanate | SO₂ | r2SCAN-3c | Low barrier via cyclic adduct | chemrxiv.org |

Note: This table presents data for model systems to illustrate the utility of computational modeling in determining reaction energetics.

Predictive Modeling for the Properties of this compound Derivatives

A significant application of computational science in materials chemistry is the prediction of the properties of polymers based on their monomeric constituents. For polyurethanes derived from this compound, predictive models can forecast mechanical, thermal, and other physical properties.

Hierarchical Machine Learning (HML) models have been developed to predict the mechanical properties of polyurethane elastomers, such as stress-at-break and strain-at-break. frontiersin.orgfrontiersin.org These models use a range of input variables, including:

The chemical structure of the diisocyanate and polyol.

The ratio of isocyanate to hydroxyl groups (NCO:OH index).

Information about intermolecular interactions, such as hydrogen bonding.

By inputting the structural features of this compound into such a model, along with the properties of the chosen polyol and other reactants, it is possible to estimate the characteristics of the resulting polyurethane. This predictive capability accelerates the material design process by reducing the need for extensive trial-and-error synthesis and testing. researchgate.net

Table 3: Hypothetical Input-Output for a Predictive Model of a Polyurethane based on this compound

| Input Parameter | Value | Predicted Output Property | Predicted Value |

| Isocyanate | This compound | Tensile Strength (MPa) | High |

| Polyol | Poly(tetramethylene ether) glycol (PTMEG) | Elongation at Break (%) | Moderate |

| NCO:OH Index | 1.05 | Hardness (Shore A) | High |

| Chain Extender | 1,4-Butanediol | Glass Transition Temp. (°C) | Above room temperature |

Note: This table is a hypothetical illustration of how a predictive model might function.

Application of Machine Learning and Data Mining in Materials Synthesis Design

Machine learning (ML) and data mining are transforming materials science by enabling the rapid discovery and optimization of new materials. adhesivesmag.com These techniques can be applied to the synthesis of materials derived from this compound in several ways.

Accelerating Development: ML algorithms can be trained on existing data from polyurethane formulations to create models that predict foam properties like density, airflow, and hardness. adhesivesmag.com This can significantly speed up the development of new formulations using this compound.

Reverse Engineering: Optimization algorithms, such as differential evolution, can be coupled with ML models to solve the "reverse" problem: identifying the optimal formulation to achieve a desired set of properties. adhesivesmag.com

Predicting Reaction Outcomes: ML models can predict the outcomes of chemical reactions, which is valuable for designing efficient synthesis routes for this compound derivatives. rsc.org For example, models have been used to predict drug release kinetics from isocyanate-derived aerogels. rsc.org

The success of these data-driven approaches relies on the availability of high-quality, structured data. As more data on the synthesis and properties of polyurethanes and other polymers are collected and digitized, the predictive power and utility of ML and data mining in this field will continue to grow. adhesivesmag.com

Spectroscopic and Advanced Analytical Characterization of Dimethyl 2 Isocyanatoterephthalate and Its Reaction Products

In-Situ Spectroscopic Analysis for Reaction Kinetics and Intermediate Identification

In-situ spectroscopic monitoring provides real-time data on the progress of chemical reactions involving Dimethyl 2-isocyanatoterephthalate without the need for sample extraction. This approach is crucial for understanding reaction mechanisms and identifying short-lived intermediate species. youtube.com

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques for monitoring the transformation of functional groups during the synthesis and subsequent reactions of this compound. The isocyanate group (-N=C=O) has a very strong and characteristic absorption band in the IR spectrum, typically appearing around 2270 cm⁻¹. capes.gov.br The disappearance of this band is a clear indicator of the isocyanate group's consumption during a reaction.

In-situ IR spectroscopy can track the formation of urethane (B1682113) linkages when this compound reacts with an alcohol. This is observed by the appearance of new bands corresponding to the N-H stretching (around 3300 cm⁻¹) and C=O stretching of the urethane group (around 1700-1730 cm⁻¹). sigmaaldrich.com Similarly, reaction with an amine to form a urea (B33335) derivative would result in the appearance of characteristic urea absorption bands.

Raman spectroscopy complements IR by providing information on both polar and non-polar bonds. The aromatic ring vibrations of the terephthalate (B1205515) moiety (around 1615 cm⁻¹) and the symmetric stretching of the isocyanate group are readily observable. researchgate.net Changes in the Raman spectra can provide insights into the structural changes of the molecule during reaction. manchester.ac.uk

Table 1: Expected IR and Raman Bands for this compound

| Functional Group | Technique | Expected Wavenumber (cm⁻¹) | Vibration Mode |

| Isocyanate (-N=C=O) | IR | ~2270 | Asymmetric stretch |

| Ester (C=O) | IR | ~1720 | Stretch |

| Aromatic Ring (C=C) | IR, Raman | ~1615 | Ring stretch |

| C-O (Ester) | IR | ~1250 | Stretch |

Note: The exact positions of the absorption bands can vary depending on the molecular environment and physical state of the sample.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural elucidation of this compound and its reaction products. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the atoms within the molecule.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the two methyl ester groups. The aromatic protons will appear as a complex multiplet pattern in the aromatic region (typically δ 7.0-8.5 ppm). The chemical shifts of these protons are influenced by the electron-withdrawing nature of the isocyanate and ester groups. researchgate.net The two methyl ester groups are chemically non-equivalent and should, therefore, exhibit two distinct singlets in the upfield region of the spectrum (typically δ 3.8-4.0 ppm). chemicalbook.comresearchgate.net

The ¹³C NMR spectrum will provide information on each carbon atom in the molecule. Key signals would include those for the isocyanate carbon (δ ~120-130 ppm), the ester carbonyl carbons (δ ~165 ppm), the aromatic carbons, and the methyl ester carbons (δ ~52 ppm). chemrxiv.org Upon reaction of the isocyanate group, for instance with an alcohol to form a urethane, new signals corresponding to the urethane linkage and the alcohol moiety will appear in the NMR spectra, allowing for the unambiguous identification of the reaction product.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic Protons | ¹H | 7.5 - 8.5 | Multiplet |

| Methyl Ester Protons | ¹H | ~3.9 | Singlet (x2) |

| Isocyanate Carbon | ¹³C | 120 - 130 | Singlet |

| Ester Carbonyl Carbons | ¹³C | ~165 | Singlet (x2) |

| Aromatic Carbons | ¹³C | 125 - 140 | Multiple signals |

| Methyl Ester Carbons | ¹³C | ~52 | Singlet (x2) |

Note: These are predicted values and may vary based on the solvent and other experimental conditions. sigmaaldrich.comnist.gov

Advanced Mass Spectrometry Techniques for Product Identification and Purity Assessment

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of this compound and its reaction products. It is also invaluable for identifying impurities and byproducts. chemicalbook.com Electron ionization (EI) mass spectrometry of the parent compound would be expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the isocyanate group, methoxy (B1213986) groups, and cleavage of the ester functionalities, providing structural confirmation. google.com

Chromatographic Methods for Reaction Monitoring and Purification Assessment

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for monitoring the progress of reactions involving this compound and for assessing the purity of the isolated products. ijcpa.in

HPLC is well-suited for the analysis of aromatic compounds like this compound. A reversed-phase HPLC method, using a C18 column with a mobile phase gradient of acetonitrile (B52724) and water, can effectively separate the starting material from its reaction products. nih.gov UV detection is commonly employed, as the aromatic ring provides strong chromophores. nih.gov For quantitative analysis, derivatization of the isocyanate group is often performed to create a more stable and easily detectable compound. mdpi.com For instance, reaction with an amine like dibutylamine (B89481) produces a stable urea derivative that can be readily analyzed by HPLC. nih.gov

Gas chromatography can also be used, particularly for more volatile derivatives or after a derivatization step to increase volatility and thermal stability. ijcpa.in For example, the carboxylic acid products from hydrolysis can be esterified to their methyl esters for GC analysis. ijcpa.in The choice between HPLC and GC depends on the volatility and thermal stability of the analytes. Both techniques, when properly calibrated, can provide accurate quantitative data on the concentration of reactants, products, and impurities, which is vital for reaction optimization and quality control.

Future Research Directions and Emerging Paradigms in Isocyanatoterephthalate Chemistry

Development of Sustainable and Bio-based Approaches for Isocyanatoterephthalate Synthesis and Application

A major thrust in modern chemistry is the transition from petrochemical feedstocks to renewable resources and the adoption of greener manufacturing processes. pen2print.orgrsc.org This is particularly relevant for the synthesis of complex molecules like dimethyl 2-isocyanatoterephthalate, where both the terephthalate (B1205515) and isocyanate moieties can potentially be derived from sustainable sources.

Bio-based Terephthalates from PET Recycling: Polyethylene (B3416737) terephthalate (PET) is a high-volume plastic whose widespread use has led to significant waste accumulation. rsc.org This waste, however, represents a valuable carbon source. Chemical recycling of PET offers a sustainable route to obtain the terephthalate backbone. pen2print.org Various depolymerization techniques are being refined for this purpose:

Glycolysis: This is one of the most established methods, breaking down PET with glycols like ethylene (B1197577) glycol, often under heat and pressure, to yield bis(2-hydroxyethyl) terephthalate (BHET). rsc.orgacs.org The efficiency of this process can be significantly enhanced through the use of synergistic catalyst systems and microwave irradiation. rsc.orgacs.org

Hydrolysis: This process uses water, often in subcritical or supercritical conditions, to break PET down into terephthalic acid (TPA). rsc.orgnih.gov Utilizing subcritical CO2-H2O systems can create in situ carbonic acid, which helps catalyze the reaction under greener conditions. rsc.org

Methanolysis: The reaction of PET with excess methanol (B129727) produces dimethyl terephthalate (DMT), a direct precursor for other terephthalate derivatives. pen2print.orgnih.gov

These chemical recycling methods provide a circular economy approach, converting plastic waste into high-value chemical feedstocks for isocyanatoterephthalate synthesis. nih.gov

Emerging Bio-based Isocyanates: The synthesis of isocyanates has traditionally relied on hazardous reagents like phosgene (B1210022). rsc.orgresearchgate.net Green chemistry principles are driving the development of non-phosgene routes and the use of bio-based starting materials. rsc.orgmostwiedzy.pl Promising sources for bio-isocyanates include:

Vegetable Oils and Fatty Acids: The chemical structures of compounds like oleic acid can be modified to produce isocyanate groups. nih.gov

Amino Acids: L-Lysine, for example, has been successfully converted into L-Lysine ethyl ester diisocyanate (LDI). nih.gov

Carbohydrates: Waste starch from agriculture and food production can be used to produce pentamethylene diisocyanate (PDI). nih.gov

The strategic combination of terephthalate derivatives from PET recycling with these emerging bio-based diisocyanates represents a key direction for producing partially or fully bio-based polyurethane materials, reducing reliance on fossil fuels and minimizing environmental impact. mostwiedzy.pl

Integration of Artificial Intelligence and Robotics for Accelerated Discovery and Synthesis

Machine Learning for Optimization and Prediction: ML algorithms can analyze vast and complex datasets to identify patterns and make predictions that are beyond human intuition. In the context of isocyanatoterephthalate chemistry, ML can be applied to:

Reaction Optimization: ML models, such as graph neural networks, can be integrated with process simulations to optimize reaction conditions (e.g., temperature, catalyst choice, solvent) for processes like PET glycolysis, simultaneously targeting economic and environmental metrics like cost and CO2 emissions. rsc.org

Catalyst Design: By analyzing the features of known catalysts, ML can predict the efficacy of new or modified catalysts for synthesizing precursors like dimethyl carbonate from CO2 and methanol. researchgate.net

Property Prediction: Deep learning can be used to predict the mechanical and physical properties of resulting polymers, such as polyurethane foams, based on images of their microstructure, which is in turn dictated by the isocyanate precursors. github.io

Enzyme Engineering: Structure-based ML algorithms have been used to engineer more robust and active enzymes, like PET hydrolases, for the efficient biological degradation of plastic waste into monomers. nih.gov

Robotics for Automated Synthesis: Autonomous synthesis robots can execute chemical reactions with high precision and throughput, operating around the clock. uva.nl A system like "RoboChem" can autonomously explore reaction conditions, analyze the products using integrated instruments like NMR spectrometers, and use the results to inform the next set of experiments. uva.nl Such a platform could rapidly screen conditions for the synthesis of this compound and its derivatives, optimizing yield and purity in a fraction of the time it would take a human chemist. uva.nl This automated approach also enhances reproducibility and minimizes waste. uva.nl

Exploration of Novel Reactivity and Unconventional Chemical Transformations

While the reaction of isocyanates with alcohols and amines to form urethanes and ureas is central to their application, future research is delving into less common and more complex transformations to create novel materials and functionalities. This involves a deeper understanding of the factors that control isocyanate reactivity and harnessing unconventional reaction pathways.

Standard Reactivity Profile: Aromatic isocyanates are characterized by the high reactivity of the isocyanate (-NCO) group, which is attached to an aromatic ring. gas-sensing.com This reactivity is generally higher than that of aliphatic isocyanates due to the electronic effects of the aromatic system. nih.gov The primary reactions involve addition with nucleophiles containing active hydrogen atoms. nih.govtue.nl

Key Reactions of Isocyanates

| Reactant | Product | Bond Formed |

|---|---|---|

| Alcohol (R-OH) | Urethane (B1682113) | R-NH-CO-O-R' |

| Amine (R-NH2) | Urea (B33335) | R-NH-CO-NH-R' |

| Water (H2O) | Unstable carbamic acid, then amine + CO2 | - |

| Urethane | Allophanate | R-N(CO-O-R')-CO-NH-R |

| Urea | Biuret | R-N(CO-NH-R')-CO-NH-R |

This table summarizes the primary addition reactions of the isocyanate group.

Unconventional Transformations and Reactivity Control:

Self-Addition Reactions: Isocyanates can react with themselves, particularly at elevated temperatures or with specific catalysts. These reactions, such as dimerization to form uretidiones and cyclotrimerization to form isocyanurates, create highly stable, cross-linked structures that can impart enhanced thermal and mechanical stability to the final material. nih.gov

Blocked Isocyanates: To control the high reactivity of the NCO group, it can be "blocked" or "enclosed" by reacting it with a blocking agent. researchgate.net The resulting bond is stable under normal conditions but can be reversed by a stimulus like heat, releasing the reactive isocyanate to initiate polymerization or cross-linking on demand. This approach is critical for applications like powder coatings and self-healing materials, where the reactive isocyanate is released upon damage to repair the structure. nih.gov

Computational Insights into Reactivity: Quantum chemistry and computational modeling are providing unprecedented insight into reaction mechanisms. nih.gov For example, studies have shown that the gas-phase reaction of aromatic isocyanates with hydroxyl radicals, a key atmospheric degradation pathway, proceeds primarily through OH addition to the aromatic ring rather than a direct attack on the NCO group. researchgate.netnih.gov Understanding such site-selective reactivity trends allows for better prediction of stability and reaction outcomes. researchgate.netnih.gov

Catalyst-Mediated Selectivity: The choice of catalyst can finely tune the reaction pathway. While organometallic catalysts are common, research into organic acid catalysts, for instance, is expanding the toolkit for metal-free polyurethane synthesis, allowing for precise control over the gelling (urethane formation) and blowing (reaction with water) reactions. mdpi.com

By exploring these novel reaction pathways and control mechanisms, chemists can move beyond linear polymers to design more complex, functional, and responsive materials based on isocyanatoterephthalate building blocks.

Q & A

Q. What advanced characterization methods resolve structural ambiguities in this compound derivatives?

- Methodological Answer : Employ X-ray crystallography for absolute configuration determination. Use 2D NMR techniques (e.g., HSQC, NOESY) to resolve stereochemical uncertainties. Dynamic NMR can assess rotational barriers in hindered isocyanate groups .

Methodological Notes

- Data Presentation : Include raw spectra, chromatograms, and crystallographic data in appendices for reproducibility .

- Literature Review : Use systematic search strategies (e.g., MeSH terms in PubMed, CAS registry numbers in SciFinder) to avoid bias .

- Ethical Compliance : Adhere to ICMJE standards for chemical safety and data reporting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.